molecular formula C19H15FN4O B2357011 1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852450-96-5

1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2357011
CAS No.: 852450-96-5
M. Wt: 334.354
InChI Key: KCUWCPNYLDVCMB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group and a 4-methylbenzyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to ensure selective substitution.

    Attachment of the 4-methylbenzyl group: This can be accomplished through alkylation reactions using suitable benzylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer particular chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-2-4-14(5-3-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUWCPNYLDVCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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